molecular formula C9H8FN B1523567 5-Fluoro-7-methyl-1H-indole CAS No. 1082041-52-8

5-Fluoro-7-methyl-1H-indole

Cat. No. B1523567
CAS RN: 1082041-52-8
M. Wt: 149.16 g/mol
InChI Key: ODGJXOWMYWXXJD-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indole is a compound with the molecular weight of 149.17 . It is a white to yellow to brown liquid or solid . The IUPAC name for this compound is 5-fluoro-7-methyl-1H-indole .


Synthesis Analysis

The synthesis of 5-fluoroindole was prepared in 4 steps in 46% overall yield from m-fluorotoluene . 7-Methylindole was prepared in 2 steps from 6-dimethylaniline . Both compounds were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-methyl-1H-indole is represented by the linear formula C9H8FN . The InChI code for this compound is 1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 .


Chemical Reactions Analysis

5-Fluoroindole and 7-Methylindole were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .


Physical And Chemical Properties Analysis

5-Fluoro-7-methyl-1H-indole is a white to yellow to brown liquid or solid . It has a molecular weight of 149.17 . The compound is stored at room temperature .

Scientific Research Applications

5-HT6 Receptor Ligands

This compound serves as a reactant for the preparation of ligands targeting the 5-HT6 receptor, which is significant in neurological research and potential treatments for various cognitive disorders .

Tryptophan Dioxygenase Inhibitors

It is used in synthesizing inhibitors for tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan. This has implications in cancer treatment and immunomodulation .

Anticancer Immunomodulators

The indole structure is pivotal in creating pyridyl-ethenyl-indoles, which show promise as anticancer agents with immunomodulatory effects .

Antitumor Agents

5-Fluoro-7-methyl-1H-indole is a key reactant in developing antitumor agents, contributing to the fight against various forms of cancer .

Antibacterial Agents

Research has indicated that indole derivatives can be effective in creating antibacterial agents, potentially addressing antibiotic resistance issues .

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, showcasing its potential in virology .

Biofilm Inhibition

Halogenated indole derivatives, including compounds similar to 5-Fluoro-7-methyl-1H-indole, have been shown to inhibit biofilm formation by bacteria such as E. coli and Staphylococcus aureus, which is crucial in combating persistent infections .

Synthetic Drug Molecules

The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds .

Each application highlights the versatility and importance of 5-Fluoro-7-methyl-1H-indole in scientific research across various fields.

MilliporeSigma - 5-Fluoroindole A brief review of the biological potential of indole derivatives Indoles and the advances in their biotechnological applications - Springer A brief review of the biological potential of indole derivatives (PDF)

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-7-methyl-1H-indole is not explicitly mentioned in the search results, indole derivatives have been extensively explored as potential anti-tubercular agents . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJXOWMYWXXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694608
Record name 5-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-methyl-1H-indole

CAS RN

1082041-52-8
Record name 5-Fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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